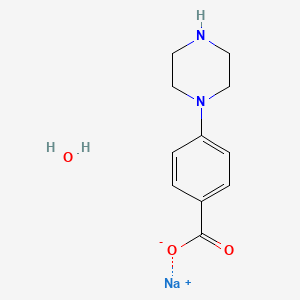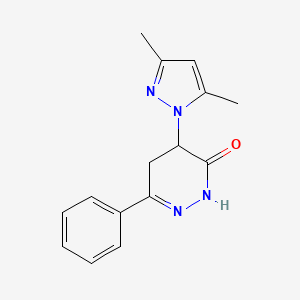
sodium 4-(1-piperazinyl)benzoate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(1-piperazinyl)benzoate hydrate is a chemical compound with the molecular weight of 246.24 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been studied extensively. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of this compound is C11 H13 N2 O2 . Na . H2 O . The Inchi Code is 1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.24 and a linear formula of C11 H13 N2 O2 . Na . H2 O .作用機序
The mechanism of action of sodium 4-(1-piperazinyl)benzoate hydrate 4-(1-piperazinyl)benzoate hydrate is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been reported to have an inhibitory effect on the release of inflammatory mediators, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been reported to have antipsychotic, antidepressant, and anti-inflammatory effects. It has also been reported to have an inhibitory effect on the release of inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
Sodium 4-(1-piperazinyl)benzoate hydrate has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis, high purity, and low toxicity. Its limitations include its limited solubility in some solvents and its relatively low yield in the synthesis process.
将来の方向性
There are several future directions for the research on sodium 4-(1-piperazinyl)benzoate hydrate 4-(1-piperazinyl)benzoate hydrate. One direction is to further investigate its mechanism of action, particularly its dopamine D2 receptor antagonist activity. Another direction is to explore its potential as a therapeutic agent for various psychiatric and inflammatory disorders. Additionally, further research could be conducted on the synthesis of this compound to improve its yield and purity.
合成法
The synthesis of sodium 4-(1-piperazinyl)benzoate hydrate 4-(1-piperazinyl)benzoate hydrate involves the reaction of 4-chlorobenzoic acid with piperazine in the presence of this compound hydroxide. The reaction proceeds under reflux conditions in ethanol and water, and the product is obtained after purification by recrystallization. The yield of this reaction is typically around 60%.
科学的研究の応用
Sodium 4-(1-piperazinyl)benzoate hydrate has been widely used in scientific research as a pharmaceutical intermediate and as a reagent in organic synthesis. It has been used in the synthesis of various pharmaceuticals, including antipsychotic drugs, antidepressants, and anti-inflammatory agents. This compound has also been used as a reagent in the synthesis of other organic compounds, such as benzimidazole derivatives.
Safety and Hazards
The safety data sheet for sodium benzoate, a related compound, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present . If eye irritation persists, seek medical advice .
特性
IUPAC Name |
sodium;4-piperazin-1-ylbenzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJYJFLTITDQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)

![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)
